An In-Depth Technical Guide to the Chemical Properties of Quinoxyfen-d4
An In-Depth Technical Guide to the Chemical Properties of Quinoxyfen-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen-d4 is the deuterated analogue of Quinoxyfen, a highly effective fungicide used to control powdery mildew in various crops. The incorporation of deuterium isotopes (d4) in the 4-fluorophenoxy moiety makes Quinoxyfen-d4 a valuable internal standard for quantitative analytical studies, particularly in residue analysis and metabolic fate investigations. This technical guide provides a comprehensive overview of the chemical properties of Quinoxyfen-d4, detailed experimental protocols for its synthesis and analysis, and an exploration of the fungicidal mode of action of its parent compound, Quinoxyfen.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Quinoxyfen-d4 are summarized in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference |
| Chemical Name | 5,7-dichloro-4-(4-fluorophenoxy-2,3,5,6-d4)quinoline | [1] |
| CAS Number | 124495-18-7 | [2] |
| Molecular Formula | C₁₅H₄D₄Cl₂FNO | [2] |
| Molecular Weight | 312.16 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | >95% (HPLC) | |
| Solubility | 10 mM in DMSO | |
| Storage Temperature | +4°C |
Experimental Protocols
Proposed Synthesis of Quinoxyfen-d4
Stage 1: Synthesis of 4-Fluorophenol-2,3,5,6-d4
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Starting Material: 4-Fluorophenol.
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Deuteration Reagent: Deuterium oxide (D₂O) with a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a transition metal catalyst (e.g., Palladium on carbon).
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Procedure:
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Dissolve 4-fluorophenol in an excess of D₂O.
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Add the catalyst to the solution.
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Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange at the ortho and meta positions of the phenol ring.
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Monitor the reaction progress using ¹H NMR spectroscopy to confirm the disappearance of the aromatic protons at positions 2, 3, 5, and 6.
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Upon completion, neutralize the acid catalyst (if used) with a suitable base (e.g., NaOD in D₂O).
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Extract the deuterated 4-fluorophenol with an organic solvent (e.g., diethyl ether).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-fluorophenol-2,3,5,6-d4.
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Stage 2: Synthesis of Quinoxyfen-d4
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Reactants: 4,5,7-Trichloroquinoline and 4-fluorophenol-2,3,5,6-d4.
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Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
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Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Procedure:
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-fluorophenol-2,3,5,6-d4 and the solvent.
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Slowly add the base to the solution at room temperature to form the corresponding phenoxide.
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Add 4,5,7-trichloroquinoline to the reaction mixture.
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Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Quinoxyfen-d4.
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Analytical Method for the Determination of Quinoxyfen in Soil
The following protocol is adapted from established methods for the analysis of Quinoxyfen residues in environmental samples.
1. Scope: This method is suitable for the quantitative determination of Quinoxyfen and its major metabolite, 3-hydroxy-quinoxyfen, in soil samples using gas chromatography-mass spectrometry (GC-MS).
2. Principle: Soil samples are extracted with an acidified acetone solution. The extract is then partitioned into an organic solvent, and the analytes are derivatized (methylated) to improve their chromatographic properties. The final determination is performed by GC-MS.
3. Reagents and Materials:
- Acetone (HPLC grade)
- Hexane (HPLC grade)
- Hydrochloric acid (analytical grade)
- Sodium bicarbonate (analytical grade)
- Anhydrous sodium sulfate
- Quinoxyfen and 3-hydroxy-quinoxyfen analytical standards
- Quinoxyfen-d4 (as internal standard)
- Derivatizing agent (e.g., diazomethane or trimethylsilyldiazomethane)
- Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
4. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized soil sample into a centrifuge tube.
- Spike the sample with a known amount of Quinoxyfen-d4 internal standard.
- Add 20 mL of acetone/0.1 M HCl (80:20, v/v) and shake vigorously for 30 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction step twice more with 20 mL of the extraction solvent.
- Combine the supernatants.
5. Liquid-Liquid Partitioning:
- Add 100 mL of 5% aqueous sodium bicarbonate to the combined extract.
- Partition the analytes into 50 mL of hexane by shaking for 5 minutes.
- Separate the hexane layer and repeat the partitioning with another 50 mL of hexane.
- Combine the hexane extracts and dry them by passing through a column of anhydrous sodium sulfate.
6. Derivatization (Methylation of 3-hydroxy-quinoxyfen):
- Evaporate the hexane extract to near dryness under a gentle stream of nitrogen.
- Add the methylating agent according to the manufacturer's instructions.
- Allow the reaction to proceed for the recommended time.
- Remove the excess derivatizing agent under a stream of nitrogen.
7. Clean-up (SPE):
- Condition an aminopropyl SPE cartridge with 5 mL of hexane.
- Dissolve the derivatized residue in a small volume of hexane and load it onto the SPE cartridge.
- Wash the cartridge with 5 mL of hexane to remove interferences.
- Elute the analytes with 10 mL of a suitable solvent mixture (e.g., hexane:acetone, 95:5, v/v).
- Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.
8. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injection: 1 µL in splitless mode.
- Oven Temperature Program: Optimized for the separation of the analytes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for Quinoxyfen, methylated 3-hydroxy-quinoxyfen, and Quinoxyfen-d4.
9. Quantification:
- Prepare a calibration curve using analytical standards of Quinoxyfen and methylated 3-hydroxy-quinoxyfen, with a constant concentration of the internal standard (Quinoxyfen-d4).
- Calculate the concentration of the analytes in the samples based on the response ratio of the analyte to the internal standard.
Mode of Action of Quinoxyfen
Quinoxyfen exerts its fungicidal activity by disrupting crucial signaling pathways within the fungal pathogen, primarily affecting the early stages of infection, such as spore germination and appressorium formation. The primary target is believed to be the G-protein signaling cascade.
Signaling Pathway Disruption by Quinoxyfen
The following diagram illustrates the proposed mechanism of action of Quinoxyfen in disrupting the G-protein signaling pathway in fungal pathogens.
Caption: Proposed mode of action of Quinoxyfen in fungi.
Pathway Description:
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Normal Signaling: In a typical fungal cell, external signals are perceived by G-Protein Coupled Receptors (GPCRs) on the cell surface. This activates a heterotrimeric G-protein, causing it to dissociate into its active Gα-GTP and Gβγ subunits. These subunits then trigger downstream signaling cascades. Gα-GTP often activates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). The Gβγ subunit can activate other pathways, including the Protein Kinase C (PKC) pathway. These signaling cascades ultimately regulate various cellular processes, including spore germination and the formation of appressoria, which are specialized structures required for host penetration.
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Disruption by Quinoxyfen: Quinoxyfen is believed to interfere with this finely tuned signaling process. While the exact molecular target is still under investigation, evidence suggests that it disrupts the function of the G-protein or associated proteins. This disruption leads to an aberrant regulation of downstream effectors like PKA and PKC. The altered signaling prevents the proper development of germination tubes and appressoria, thereby halting the infection process before it can begin.
Conclusion
Quinoxyfen-d4 serves as an indispensable tool for the precise quantification of Quinoxyfen in complex matrices, which is critical for regulatory compliance and environmental monitoring. Understanding its chemical properties, having access to reliable analytical methods, and a clear picture of the fungicidal mode of action of the parent compound are paramount for researchers in the fields of agriculture, environmental science, and drug development. The information provided in this technical guide offers a solid foundation for further research and application of this important labeled compound.
